2-Thiopseudouridine is a modified nucleoside that serves as a sulfur-containing analogue of pseudouridine. Its structural uniqueness arises from the substitution of a sulfur atom at the 2-position of the uracil ring, which distinguishes it from its parent compound. This modification can significantly influence the compound's biochemical properties, stability, and interactions within biological systems. 2-Thiopseudouridine has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and medicine, particularly due to its antiviral and anticancer properties.
2-Thiopseudouridine is typically derived from uridine derivatives through synthetic modifications. It falls under the category of modified nucleosides, which are nucleosides that have undergone chemical alterations to enhance their properties or functions. These modifications can include changes in the sugar moiety or the base component of the nucleoside, leading to compounds with unique biological activities.
The synthesis of 2-Thiopseudouridine primarily involves the modification of uridine derivatives. One prevalent method is the palladium-catalyzed carbon-sulfur coupling reaction, where 5-bromo nucleoside derivatives react with alkyl thiols to introduce the sulfur atom. The general steps in this synthetic route include:
This method has been noted for its efficiency and selectivity, allowing for significant yields suitable for pharmaceutical applications.
The molecular structure of 2-Thiopseudouridine can be represented as follows:
The structural modification enhances its ability to stabilize RNA structures by improving base-pairing interactions, making it a valuable tool in RNA research.
2-Thiopseudouridine can undergo several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound further or for synthesizing related nucleoside analogues.
The mechanism of action of 2-Thiopseudouridine is primarily linked to its role as an antiviral agent. It has been identified as a broad-spectrum antiviral nucleoside analogue that exhibits activity against several positive-sense single-stranded RNA viruses, including SARS-CoV-2. The proposed mechanism involves:
This mechanism highlights its potential utility in developing antiviral therapies.
These properties make it suitable for various applications in biochemical research and therapeutic development.
2-Thiopseudouridine has diverse applications across multiple scientific domains:
The biosynthesis of 2-thiopseudouridine (Ψs²) represents a sophisticated convergence of pseudouridylation and sulfur-transfer pathways. This dual modification requires sequential enzymatic activities: first, pseudouridine synthases isomerize uridine to pseudouridine (Ψ); then, sulfurtransferase systems catalyze sulfur addition at the C2 position. The sulfur activation begins with cysteine desulfurases (e.g., IscS in bacteria or NFS1 in eukaryotes), which generate persulfide intermediates (R-S-SH) using pyridoxal phosphate (PLP) as a cofactor. This activated sulfur is relayed through sulfur-carrier proteins such as TusA in Escherichia coli or ubiquitin-like proteins (UBLs) in eukaryotes, ultimately reaching dedicated thiouridylases [1] [3] [8].
A critical distinction exists between Ψ formation and thiolation: Pseudouridylation occurs via a PLP-independent isomerization that cleaves the N1-C1' glycosidic bond, rotates the uracil ring, and reforms a C5-C1' bond. Thiolation, however, requires ATP-dependent adenylation of the target carbon (C2) prior to nucleophilic attack by the terminal sulfur from a persulfurated enzyme or carrier [1] [4] [6]. For 2-thiopseudouridine, this implies that pseudouridylation must precede thiolation due to steric constraints in the RNA structure.
Table 1: Key Sulfur Donors in 2-Thiopseudouridine Biosynthesis
Domain | Cysteine Desulfurase | Sulfur Carrier | Thiouridylase |
---|---|---|---|
Bacteria | IscS | TusABCDE complex | MnmA |
Eukaryotes | NFS1 | URM1/UBL-thiocarboxylate | Ncs6/Ctu1 |
Archaea | NFS-like | SAMP/Ubl proteins | Mmp1356 homologs |
The pseudouridine synthase responsible for the initial Ψ formation belongs to the TruD family (Pus7 in eukaryotes). This enzyme family, characterized by a conserved GxKD motif (where aspartate is catalytically essential), flips the target uridine into its active site without RNA guides. Structural studies reveal that TruD enzymes position the substrate for glycosidic bond isomerization through a conserved aspartate residue that deprotonates the ribose C1', forming a glycal intermediate [2] [5].
Sulfur incorporation is mediated by PP-loop ATPases like MnmA (bacteria) or Ncs6 (eukaryotes/archaea). These enzymes share a catalytic mechanism:
Crucially, sulfurtransferases like ThiI (involved in s⁴U biosynthesis) possess rhodanese domains that transiently persulfurate using thiosulfate or IscS-derived sulfur. While ThiI does not directly synthesize Ψs², its structural homologs suggest a conserved persulfide-transfer mechanism. Mutagenesis of catalytic cysteines (e.g., C456A in ThiI) ablates activity, confirming their role as sulfur donors [10].
Table 2: Catalytic Residues in Key Enzymes for Ψs² Biosynthesis
Enzyme | Catalytic Residues | Function |
---|---|---|
TruD/Pus7 | Aspartate (GxKD motif) | Isomerizes U→Ψ via glycal intermediate |
MnmA/Ncs6 | Cys₁, Cys₂, Aspartate | Forms Ψ-adenylate; transfers persulfide |
ThiI-like | Rhodanese-domain Cys | Persulfide sulfur delivery |
Bacterial systems employ streamlined pathways. In Bacillus subtilis, the cysteine desulfurase YrvO directly transfers sulfur to MnmA without intermediate carriers, requiring ATP to facilitate tRNA thiolation [1]. In contrast, Escherichia coli utilizes a sulfur relay system involving five Tus proteins (TusA–E) that shuttle sulfur from IscS to MnmA. This complexity enhances specificity: TusA stimulates IscS desulfurase activity, TusBCD forms a sulfur-accepting complex, and TusE delivers sulfur to MnmA-bound tRNA [4] [9].
Eukaryotic pathways diverge significantly. Cytosolic Ψs² formation requires the ubiquitin-like protein URM1, which is thiocarboxylated (-COSH) at its C-terminus by the E1-like enzyme UBA4. Sulfur is transferred from NFS1 to URM1 via rhodanese-domain proteins (TUM1 in yeast). The thiocarboxylate sulfur then serves as the direct donor for Ncs6 (the MnmA homolog), which adenylates Ψ³⁴ [6] [8]. This pathway links tRNA thiolation to ubiquitin-like post-translational modifications, a feature absent in bacteria.
Archaea exhibit hybrid mechanisms. Methanococcus maripaludis Mmp1356 (Ncs6 homolog) forms a persulfide on Cys142/145, suggesting direct sulfur transfer without UBL intermediates. Transposon mutagenesis indicates Mmp1356 is essential, underscoring the biological importance of this pathway [6].
Table 3: Domain-Specific Variations in Ψs² Biosynthesis
Feature | Bacteria | Eukaryotes | Archaea |
---|---|---|---|
Sulfur Relay | TusABCDE or direct | URM1-UBL thiocarboxylate | SAMP-UBL or direct |
Key Enzyme | MnmA (PP-loop ATPase) | Ncs6 (PP-loop ATPase) | Mmp1356 (PP-loop ATPase) |
Ψ Synthase | TruD | Pus7 | Pus7-like |
Fe-S Requirement | No (s²U specific) | Yes (cytosolic pathway) | Variable |
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